molecular formula C9H13N B1606810 4-Methyl-3-propylpyridine CAS No. 56675-10-6

4-Methyl-3-propylpyridine

Cat. No. B1606810
CAS RN: 56675-10-6
M. Wt: 135.21 g/mol
InChI Key: XVRXNTWRNWGGMB-UHFFFAOYSA-N
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Description

4-Methyl-3-propylpyridine is a chemical compound with the molecular formula C9H13N . It has a molecular weight of 135.2062 .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-propylpyridine consists of a pyridine ring with a methyl group attached at the 4-position and a propyl group at the 3-position . The structure can be viewed as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Electrochemical Applications

  • A study by Fang et al. (2015) highlights the use of a 4-propylpyridine derivative in the development of a new ionic liquid for the electrochemical deposition of aluminum. This liquid displays unique properties beneficial for aluminum electrodeposition, diverging from conventional methods which typically involve Al-containing anions (Fang et al., 2015).

Pharmaceutical Research

  • Rodríguez-Rangel et al. (2020) investigated several 4-aminopyridine derivatives, including those with methyl substitutions, for their potential in PET imaging and therapy, particularly in the context of multiple sclerosis. These derivatives showed varying potencies in blocking voltage-gated potassium channels, suggesting their potential as therapeutic agents (Rodríguez-Rangel et al., 2020).

Material Science and Luminescence

  • Lakshmanan et al. (2015) synthesized derivatives of 4'-aryl substituted 2,2':6',2''-terpyridine, including one with a 4-methyl group, for use in organic light-emitting diodes (OLEDs). These derivatives displayed significant fluorescence and electrochemical properties, indicating their suitability for electronic applications (Lakshmanan et al., 2015).

Analytical Chemistry

  • Wren (1991) conducted a study focusing on the separation of methylpyridines, including 4-methylpyridine derivatives, using free solution capillary electrophoresis. This research contributes to the understanding of the separation process in analytical chemistry (Wren, 1991).

Safety And Hazards

Safety information for 4-Methyl-3-propylpyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-methyl-3-propylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-4-9-7-10-6-5-8(9)2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRXNTWRNWGGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336055
Record name Pyridine, 4-methyl-3-propyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-propylpyridine

CAS RN

56675-10-6
Record name Pyridine, 4-methyl-3-propyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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